molecular formula C21H16FN3OS B1243002 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide

6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide

Cat. No. B1243002
M. Wt: 377.4 g/mol
InChI Key: QBATWTOFDFHEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531558B2

Procedure details

5-Amino-2-methylbenzothiazole dihydrochloride (98 mg, 0.41 mmol), 6-(4-fluorophenyl)-2-methylnicotinic acid (D3) (96 mg, 0.42 mmol), 1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide hydrochloride (119 mg, 0.62 mmol) and 4-dimethylaminopyridine (25 mg, 0.21 mmol) in DCM (2 ml) were stirred at room temperature overnight. The reaction mixture was purified directly by column chromatography, eluting with a 0-10% MeOH/DCM gradient to give the title compound as a white solid. 1H NMR (400 MHz, DMSO) δ (ppm): 8.42 (d, 1H), 8.21 (dd, 2H), 8.02 (d, 1H), 7.98 (d, 1H), 7.94 (d, 1H), 7.71 (dd, 1H), 7.34 (t, 2H), 2.80 (s, 3H), 2.67 (s, 3H). MS(ES): MH+ 378, M−H+ 376.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]([CH3:12])=[N:9][C:8]=2[CH:13]=1.[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:29]=[CH:28][C:24]([C:25](O)=[O:26])=[C:23]([CH3:30])[N:22]=2)=[CH:17][CH:16]=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:29]=[CH:28][C:24]([C:25]([NH:3][C:4]3[CH:5]=[CH:6][C:7]4[S:11][C:10]([CH3:12])=[N:9][C:8]=4[CH:13]=3)=[O:26])=[C:23]([CH3:30])[N:22]=2)=[CH:17][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
Cl.Cl.NC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
96 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC(=C(C(=O)O)C=C1)C
Name
1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
119 mg
Type
reactant
Smiles
Name
Quantity
25 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified directly by column chromatography
WASH
Type
WASH
Details
eluting with a 0-10% MeOH/DCM gradient

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=C(C(=O)NC=2C=CC3=C(N=C(S3)C)C2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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